molecular formula C12H15BrN2O B1532778 1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone CAS No. 1350377-17-1

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

Cat. No. B1532778
CAS RN: 1350377-17-1
M. Wt: 283.16 g/mol
InChI Key: AVCPURQDQGRQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone” is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . This compound is intended for research use only.


Synthesis Analysis

The synthesis of “1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone” involves a reaction with 4-methyl-morpholine, 1-hydroxybenzotriazol-hydrate, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ for 18 hours . The reaction mixture is then diluted with water and extracted with a 1:1 mixture of ether and ethyl acetate. The organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrate is then purified by flash chromatography on a silica gel column eluting with a gradient of from 0% to 5% methanol in dichloromethane .

Scientific Research Applications

Analysis and Synthesis Methods

  • Analytical Techniques for Substance Identification : The substance 1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone has been identified using analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These techniques are crucial for confirming the identity of such compounds (Power et al., 2015).

  • Synthesis of Analogues : Research includes the synthesis of related compounds, such as bisindolines, using palladium-catalyzed coupling and FeCl3 induced oxidative cyclization/dimerization. This indicates the compound's relevance in the field of organic synthesis (Thomas et al., 2004).

Supramolecular Assemblies

  • Crystal Engineering Studies : The compound has been studied in the context of crystal engineering, particularly in supramolecular assemblies with aza donor molecules. This research is important for understanding the structural aspects of such compounds (Arora & Pedireddi, 2003).

Medical and Biological Research

  • Anti-plasmodial Activity : Studies have been conducted on analogues of 1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone for their anti-plasmodial activity against Plasmodium falciparum, indicating potential applications in antimalarial research (Beagley et al., 2003).

  • Anticholinesterase Activities : The compound's derivatives have been investigated for their anticholinesterase activities, suggesting their potential in medical research related to cholinesterase inhibitors (Mohsen et al., 2014).

  • Cytotoxic Effects in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating its relevance in cancer research (Alagöz et al., 2021).

Chemical Reactions and Properties

  • Electrophilic Substitution Reactions : The compound has been used to study electrophilic substitution reactions, providing insights into its reactivity and potential applications in synthetic chemistry (Golubeva et al., 1985).

properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14(2)8-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCPURQDQGRQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

Synthesis routes and methods

Procedure details

A solution of 5-bromoindoline (0.5 g, 2.52 mmol), 1-hydroxybenzotriazole hydrate (0.387 g, 2.52 mmol), N-methylmorpholine (1.11 mL, 10.1 mmol) and 2-(dimethylamino)acetic acid (0.299 g, 2.9 mmol) in N,N-dimethylformamide (9.5 mL) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.678 g, 3.53 mmol) and the reaction was stirred at ambient temperature for 18 hours. The reaction was diluted with water (100 mL) and extracted with 1:1 ether/ethyl acetate (2×120 mL). The combined organic layers were washed with water (2×80 mL) and brine (2×80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrate was purified by flash chromatography on a silica gel column eluting with a gradient of from 0% to 5% methanol in dichloromethane to provide the title compound. MS DCI (+) m/z 283.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.387 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone
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1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone
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1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

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